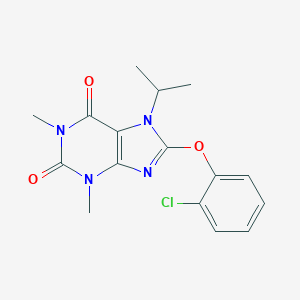![molecular formula C23H19N3O2S2 B300490 N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide](/img/structure/B300490.png)
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. It has been found to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various animal models and to inhibit the growth and proliferation of cancer cells. It has also been found to improve cognitive function and to protect against neurodegeneration in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide in lab experiments include its high purity, stability, and reproducibility. However, its low solubility in water and limited availability can pose some limitations for its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide. These include further investigation of its potential applications in the treatment of neurodegenerative diseases, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to achieve high yields and purity of the final product. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties, and to improve cognitive function and protect against neurodegeneration. Further studies are needed to elucidate its exact mechanisms of action and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide involves the reaction of 4-ethylbenzoyl chloride with 2-aminobenzothiazole followed by the reaction of the resulting intermediate with cyclohexanone in the presence of a base. The final product is obtained by reacting the intermediate with thiourea. The synthesis method has been optimized to achieve high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C23H19N3O2S2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C23H19N3O2S2/c1-2-14-7-9-15(10-8-14)21(28)26-23(29)24-16-11-12-19(27)17(13-16)22-25-18-5-3-4-6-20(18)30-22/h3-13,25H,2H2,1H3,(H2,24,26,28,29)/b22-17+ |
Clave InChI |
PENBOCCAPVDQHX-OQKWZONESA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=C/C(=C\3/NC4=CC=CC=C4S3)/C(=O)C=C2 |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-methoxy-4-[(4-methoxyanilino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B300407.png)


![2-{2-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-methoxybenzyl)acetamide](/img/structure/B300415.png)
![2-[({2-Ethoxy[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]benzoic acid](/img/structure/B300416.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)